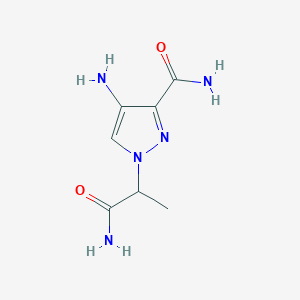

4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide

Description

4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a carbamoylethyl substituent at the N1 position and an amino group at the C4 position of the pyrazole ring.

Properties

Molecular Formula |

C7H11N5O2 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

4-amino-1-(1-amino-1-oxopropan-2-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C7H11N5O2/c1-3(6(9)13)12-2-4(8)5(11-12)7(10)14/h2-3H,8H2,1H3,(H2,9,13)(H2,10,14) |

InChI Key |

BSPBXOSDHOHSNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N)N1C=C(C(=N1)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazine with a carboxylic acid derivative. One common method involves the reaction of hydrazine with a deficiency of carboxylic acid, followed by the removal of water by distillation . This process can be carried out under various conditions, including the use of an inert gas to protect the reaction from moisture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, cold-chain transportation and storage are essential to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that pyrazole derivatives, including 4-amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide, exhibit antiviral properties. For instance, a study focusing on pyrazole-based compounds highlighted their efficacy against HIV-1 replication, suggesting that structural modifications can enhance their activity against viral infections . The compound's ability to inhibit viral replication positions it as a candidate for further exploration in antiviral drug development.

Kinase Inhibition

The compound is also being investigated for its role as a kinase inhibitor. A derivative of pyrazole was shown to effectively inhibit FLT3 and CDK2/4 kinases, which are crucial in cancer cell proliferation. Specifically, one derivative demonstrated an IC50 of 0.089 nM against FLT3 and showed potent anti-proliferative effects on acute myeloid leukemia cells . This suggests that the compound could be developed into a targeted therapy for specific types of cancer.

Cancer Therapeutics

Anti-Cancer Properties

The anti-cancer potential of this compound is underscored by its activity against various cancer cell lines. A notable study found that certain pyrazole derivatives displayed significant inhibitory effects on the proliferation of human cancer cell lines, indicating their potential as novel anticancer agents . The ability to target multiple pathways involved in tumor growth makes this compound a valuable subject for further research.

Case Studies

In one case study, researchers synthesized several pyrazole derivatives and evaluated their pharmacological activities. Among these, compounds showed promising results in inhibiting key signaling pathways associated with tumor growth and survival. The structure-activity relationship (SAR) studies provided insights into how modifications could enhance efficacy and reduce toxicity .

Inflammatory Disease Treatment

Bradykinin B1 Receptor Antagonism

Another application of the compound is its potential as a bradykinin B1 receptor antagonist. This receptor is implicated in inflammatory processes; thus, compounds that can inhibit its activity may provide therapeutic benefits in treating inflammatory diseases . The exploration of this pathway could lead to new treatments for conditions such as arthritis and other inflammatory disorders.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide and related pyrazole-carboxamide derivatives:

Notes:

- *Lipophilicity estimated via ChemSpider data.

- Activity data (e.g., IC50) are absent for the target compound but inferred from structural analogs.

Substituent Effects on Bioactivity and Solubility

- N1 Substituents: The carbamoylethyl group in the target compound may enhance water solubility compared to hydrophobic substituents like adamantyl (logP ↑ in ) or allyl (logP ≈ 1.5 in ). However, it is less polar than the hydroxymethylbenzyloxy group in Compound 15, which contributes to PLK1 inhibition via hydrogen bonding .

C3 Carboxamide Modifications :

- C4 Amino Group: The amino group at C4 is conserved across analogs, suggesting its role in base-pair interactions or catalytic site recognition.

Pharmacological Potential vs. Known Inhibitors

- Kinase Inhibition: Compound 15 () demonstrates that pyrazole-carboxamides with aromatic N1 substituents (e.g., pyridinyl) and extended side chains achieve nanomolar-level PLK1 inhibition. The target compound’s carbamoylethyl group may lack the rigidity required for optimal kinase binding.

- Agrochemical Utility : The allyl-substituted analog in highlights pyrazole-carboxamides’ versatility in pesticide development, though the target compound’s carbamoylethyl group may reduce environmental persistence compared to halogenated derivatives.

Biological Activity

4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazoles known for their therapeutic potential in various medical applications, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 154.17 g/mol. The structure features a pyrazole ring, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, it has been shown to inhibit certain kinases that are pivotal in cancer progression and inflammation .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that 4-amino pyrazoles can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For example, it showed promising results against breast cancer cells by inhibiting cell proliferation and inducing cell death .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines and mediators. Studies have shown that it can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction of cytokines |

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability and increased apoptosis markers. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase.

Case Study 2: Anti-inflammatory Effects

In an animal model of rheumatoid arthritis, treatment with this pyrazole derivative resulted in a marked reduction in paw swelling and histological evidence of inflammation. Levels of TNF-alpha and IL-6 were significantly lower in treated groups compared to controls, suggesting effective modulation of the inflammatory response.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Amino-1-(1-carbamoylethyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of substituted amines with pyrazole intermediates followed by cyclization. For example, hydrazine hydrate is often used for pyrazole ring formation, and esterification steps (e.g., methyl ester introduction) are critical for functionalization . Optimization may include adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid for esterification).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Assign signals using DEPT-135 and 2D-COSY/HMBC to resolve overlapping peaks (e.g., distinguishing NH2 protons from aromatic resonances) .

- X-ray crystallography : Resolve ambiguities in tautomeric forms or regiochemistry (e.g., pyrazole ring substitution patterns) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate synthetic intermediates .

Q. How can solubility and stability be improved for in vitro assays?

- Methodological Answer :

- Use co-solvents (e.g., DMSO-water mixtures) or salt formation (e.g., hydrochloride salts).

- Stability testing under varying pH (4–9) and temperature (−20°C to 25°C) is critical, with lyophilization recommended for long-term storage .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets, and what are the limitations of these models?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or PDE inhibitors). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Limitations : Force field inaccuracies for fluorine/amide interactions; solvent effects may require explicit solvent MD simulations .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability across studies)?

- Methodological Answer :

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability (MTT) or Western blotting to confirm target engagement .

- Structural analogs : Compare activity trends with derivatives (e.g., 5-amino-N-phenylpyrazole carboxamides) to identify SAR outliers .

Q. How are regiochemical challenges in pyrazole functionalization addressed during derivatization?

- Methodological Answer :

- Directed lithiation : Use LDA (lithium diisopropylamide) at −78°C to selectively functionalize the 4-position of the pyrazole ring .

- Protecting groups : Temporarily block the amino group with Boc (tert-butyloxycarbonyl) to avoid side reactions during coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.